![molecular formula C9H11Cl2N3S B2608533 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride CAS No. 120868-73-7](/img/structure/B2608533.png)

3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

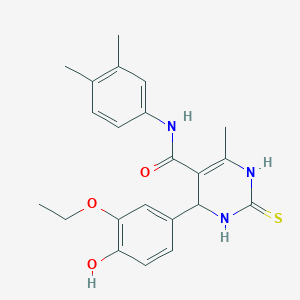

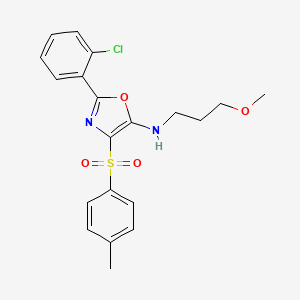

The compound “3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride” is also known by its IUPAC name “3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine”. It has a CAS Number of 120868-67-9 and a molecular weight of 227.72 . The compound is of 95% purity .

Molecular Structure Analysis

The InChI code for this compound is "1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2" . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications

Chemical Synthesis and Receptor Interaction

3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride and its derivatives are actively researched for their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated the synthesis of novel analogues, investigating their potency and interaction with nAChRs, offering insights into their potential as novel probes or insecticides. For instance, analogues modified in the heterocyclic moiety have shown varied potencies, from increased to significantly reduced activity compared to nicotine, highlighting their potential for targeted receptor modulation (Latli, D’Amour, & Casida, 1999).

Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the development of compounds with potential biological and chemical applications. For example, the addition and cyclization reactions of furanones with hydrochloric acid and halogens have yielded novel heterocyclic compounds, demonstrating the versatility of these reactions in synthesizing diverse molecular structures with potential utility in various fields (Huang & Wamhoff, 1984).

Environmental Interaction

The environmental behavior, particularly the sorption and desorption in soils of imidacloprid (a related compound) and its metabolites, including this compound derivatives, has been studied to understand their environmental fate. These studies provide crucial insights into the environmental persistence and mobility of these chemicals, informing both their agricultural use and potential environmental impact (Cox, Koskinen, & Yen, 1997).

Organic Synthesis

In organic synthesis, the compound and its derivatives have been explored for synthesizing novel organic compounds, such as pyridines, through regioselective processes. This research underscores the utility of these compounds in organic synthesis, offering pathways to synthesize complex molecules that could have pharmaceutical or material science applications (Kimpe, Keppens, & Fonck, 1996).

Mechanism of Action

Target of Action

Some related compounds have shown fungicidal and insecticidal activity , suggesting that this compound might also target certain enzymes or receptors in fungi and insects.

Biochemical Pathways

Given its potential fungicidal and insecticidal activity , it’s likely that the compound interferes with essential biochemical pathways in these organisms, leading to their death.

Result of Action

Based on the potential fungicidal and insecticidal activity , it can be inferred that the compound leads to the death of fungi and insects.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the activity of the enzyme or protein .

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of varying dosages of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride in animal models have not been well-studied. Similar compounds have been shown to have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11;/h1-2,5,11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLBGWNLVPTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC2=CN=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120868-73-7 |

Source

|

| Record name | 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2608453.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine](/img/structure/B2608454.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2608458.png)

![N-(2,3-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2608462.png)

![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2608468.png)

![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)